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Introduction
N-Desmethyl imatinib mesylate, also known as Norimatinib or by its developmental code

CGP74588, is the principal and pharmacologically active metabolite of the renowned tyrosine

kinase inhibitor, imatinib. While the therapeutic efficacy of imatinib in chronic myeloid leukemia

(CML) and gastrointestinal stromal tumors (GIST) is primarily attributed to its potent inhibition of

the Bcr-Abl fusion protein, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR), the

off-target activities of both the parent drug and its metabolite are of significant interest for

understanding its complete pharmacological profile, including potential side effects and

opportunities for drug repurposing. This technical guide provides an in-depth analysis of the

known and potential molecular targets of N-Desmethyl imatinib mesylate beyond its primary

intended targets, supported by experimental data and detailed methodologies.

Core Target Profile
N-Desmethyl imatinib mesylate shares a similar primary target profile with its parent

compound, imatinib. It is a potent inhibitor of the v-Abl, c-Kit, and PDGFR tyrosine kinases.

One study has reported that N-Desmethyl imatinib exhibits the same in vitro potency against

the Bcr-Abl kinase as imatinib, with a half-maximal inhibitory concentration (IC50) of 38 nM for

both compounds.
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Off-Target Kinase Profile of N-Desmethyl Imatinib
Mesylate
While a comprehensive kinome-wide screening of N-Desmethyl imatinib mesylate with

explicit IC50 values is not extensively available in the public domain, valuable insights can be

gleaned from chemical proteomics studies of imatinib. These studies have identified additional

targets that are likely shared by its active metabolite, N-Desmethyl imatinib.

Target Kinase
Method of
Identification

Putative Role Reference

DDR1 (Discoidin

Domain Receptor 1)

Chemical Proteomics

(Kinobeads)

Receptor tyrosine

kinase involved in cell

adhesion, migration,

and proliferation.

[1]

NQO2 (NAD(P)H

Quinone

Dehydrogenase 2)

Chemical Proteomics

(Kinobeads)

An oxidoreductase,

not a kinase, but

identified as a novel

target.

[1]

ARG (Abelson-related

gene)

Inferred from Imatinib

Profile

Non-receptor tyrosine

kinase with roles in

cell migration and

cytoskeletal dynamics.

[1]

Table 1: Identified Off-Targets of Imatinib, Likely Shared with N-Desmethyl Imatinib Mesylate.

Cellular Signaling Pathways Modulated by Imatinib
and its Metabolite
The engagement of off-target kinases by N-Desmethyl imatinib mesylate can lead to the

modulation of various intracellular signaling pathways. Studies on imatinib provide a strong

basis for understanding the potential downstream effects of its active metabolite.

PI3K/Akt/mTOR Pathway: Continuous exposure to imatinib has been shown to suppress the

activity of p70 S6 Kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway.
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This can lead to increased sensitivity of cancer cells to tyrosine kinase inhibitors[2][3].

AMPK Activation: Imatinib treatment can lead to the activation of AMP-activated protein

kinase (AMPK), a key sensor of cellular energy status. AMPK activation can induce

autophagy and alter cellular metabolism[2][3].

Wnt Signaling Pathway: Imatinib has been observed to cause changes in the expression

levels of intracellular negative regulator genes of the Wnt signaling pathway in CML cells.

p53 Pathway: Unexpectedly, imatinib treatment has been shown to increase the activity of

the p53 tumor suppressor pathway, potentially through the induction of DNA damage[4].

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identification

and characterization of off-target effects of kinase inhibitors like N-Desmethyl imatinib
mesylate.

In Vitro Kinase Inhibition Assay (ADP-Glo™
Luminescence-Based Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Desmethyl
imatinib mesylate against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of

ADP produced during a kinase reaction. The amount of ADP is directly proportional to the

kinase activity. The assay is performed in two steps: a kinase reaction followed by ADP

detection.

Materials:

N-Desmethyl imatinib mesylate (CGP74588)

Purified recombinant kinases of interest

Kinase-specific substrates (peptides or proteins)

ATP (Adenosine Triphosphate)
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Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a serial dilution of N-Desmethyl imatinib mesylate in

DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

Kinase Reaction Setup:

In the wells of the microplate, add 2.5 µL of the serially diluted N-Desmethyl imatinib
mesylate or DMSO (vehicle control).

Add 5 µL of a 2X kinase/substrate solution to each well.

Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP

concentration should be at or near the Km for each kinase.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b052777?utm_src=pdf-body
https://www.benchchem.com/product/b052777?utm_src=pdf-body
https://www.benchchem.com/product/b052777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition and Analysis:

Measure the luminescence in each well using a plate reader.

Calculate the percentage of kinase activity inhibition for each concentration of N-
Desmethyl imatinib mesylate relative to the DMSO control.

Determine the IC50 value for each kinase by fitting the data to a dose-response curve

using appropriate software (e.g., GraphPad Prism).

Chemical Proteomics using Kinobeads
Objective: To identify the cellular targets of N-Desmethyl imatinib mesylate in a competitive

binding format.

Principle: Kinobeads are an affinity chromatography matrix containing immobilized, broad-

spectrum kinase inhibitors. When a cell lysate is incubated with Kinobeads, a significant portion

of the cellular kinome binds to the beads. By pre-incubating the lysate with a free inhibitor (e.g.,

N-Desmethyl imatinib mesylate), the binding of its specific targets to the Kinobeads will be

competed off. The proteins that remain bound to the beads are then identified and quantified by

mass spectrometry.

Materials:

N-Desmethyl imatinib mesylate (CGP74588)

Cell line of interest (e.g., K562)

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA,

protease and phosphatase inhibitors)

Kinobeads (e.g., commercially available or prepared in-house)

Microcentrifuge tubes

Wash buffers of increasing stringency

Elution buffer
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Trypsin

LC-MS/MS instrumentation

Procedure:

Cell Lysis: Harvest and lyse the cells to obtain a native protein extract.

Competitive Binding:

Incubate an aliquot of the cell lysate with a specific concentration of N-Desmethyl
imatinib mesylate for a defined period (e.g., 1 hour at 4°C).

As a control, incubate another aliquot of the lysate with DMSO.

Affinity Purification:

Add Kinobeads to both the drug-treated and control lysates and incubate to allow for

protein binding.

Wash the beads extensively to remove non-specifically bound proteins.

Elution and Digestion:

Elute the bound proteins from the beads.

Digest the eluted proteins into peptides using trypsin.

Mass Spectrometry and Data Analysis:

Analyze the peptide mixtures by LC-MS/MS.

Identify and quantify the proteins in both the drug-treated and control samples.

Proteins that show a significant reduction in binding to the Kinobeads in the presence of

N-Desmethyl imatinib mesylate are considered its potential targets.

Visualizations
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Signaling Pathways and Experimental Workflows

In Vitro Kinase Inhibition Assay Chemical Proteomics (Kinobeads)
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Add ADP-Glo™ Reagent
(Stop Reaction & Deplete ATP)

Add Kinase Detection Reagent
(Convert ADP to ATP & Generate Light)

Measure Luminescence

Calculate IC50

Prepare Cell Lysate

Incubate Lysate with
N-Desmethyl Imatinib (or DMSO)

Add Kinobeads for
Affinity Purification
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Figure 1. Experimental workflows for identifying off-target kinases.
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Figure 2. Signaling pathways potentially modulated by N-Desmethyl Imatinib Mesylate.

Conclusion
N-Desmethyl imatinib mesylate, the primary active metabolite of imatinib, is a potent multi-

targeted kinase inhibitor. While its primary targets are well-established, emerging evidence
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from studies on imatinib suggests a broader off-target profile that includes kinases such as

DDR1 and ARG. The modulation of these off-target kinases can lead to complex downstream

effects on cellular signaling pathways, including the PI3K/Akt/mTOR, AMPK, Wnt, and p53

pathways. A thorough understanding of these off-target effects is crucial for a complete

characterization of the drug's pharmacological profile, for anticipating potential adverse events,

and for exploring novel therapeutic applications. Further comprehensive kinome-wide profiling

of N-Desmethyl imatinib mesylate is warranted to fully elucidate its selectivity and off-target

interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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